(R)-3-(4-Fluorophenyl)-2-hydroxypropanoic acid CAS number 124980-94-5
(R)-3-(4-Fluorophenyl)-2-hydroxypropanoic acid CAS number 124980-94-5
The following technical guide details the chemical profile, synthesis, and application of (R)-3-(4-Fluorophenyl)-2-hydroxypropanoic acid (CAS 124980-94-5). This document is structured for researchers and process chemists involved in the development of antiviral therapeutics and chiral building blocks.
Core Identity & Strategic Significance[1]
(R)-3-(4-Fluorophenyl)-2-hydroxypropanoic acid (also known as (R)-4-Fluorophenyllactic acid ) is a high-value chiral synthon used primarily in the synthesis of peptidomimetics and protease inhibitors. Its most prominent application is as the P2 fragment precursor for Rupintrivir (AG7088) , a potent, irreversible inhibitor of the Human Rhinovirus (HRV) 3C protease.
Unlike simple amino acid derivatives, this
Chemical Profile & Properties[2][3][4][5][6]
| Property | Specification |
| CAS Number | 124980-94-5 |
| IUPAC Name | (2R)-3-(4-Fluorophenyl)-2-hydroxypropanoic acid |
| Synonyms | (R)-4-Fluorophenyllactic acid; (R)-p-Fluorophenyllactic acid |
| Molecular Formula | C |
| Molecular Weight | 184.16 g/mol |
| Chirality | R-enantiomer (typically >99.5% ee required for pharma use) |
| Physical State | White to off-white crystalline solid |
| Melting Point | 86 – 91 °C |
| Solubility | Soluble in methanol, ethanol, ethyl acetate; sparingly soluble in water |
| pKa | ~3.8 (Carboxylic acid) |
Therapeutic Application: The AG7088 Connection
The compound serves as a critical intermediate in the convergent synthesis of Rupintrivir (AG7088) . Rupintrivir is designed to mimic the substrate of the HRV 3C protease, a cysteine protease essential for viral replication.
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Mechanism: The (R)-hydroxy acid moiety provides the scaffold for the P2 position of the inhibitor. In the final drug architecture, this fragment is often converted or coupled to mimic the phenylalanine residue found in the natural viral polyprotein cleavage site (Leu-Phe-Gln-Gly-Pro).
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Structural Role: The 4-fluoro substituent enhances metabolic stability (blocking para-hydroxylation) and improves lipophilicity, facilitating cellular penetration.
Chemoenzymatic Synthesis Protocol
The industrial standard for producing CAS 124980-94-5 with high enantiomeric excess (ee >99.9%) is a continuous biocatalytic reduction . This method, developed by process scientists at Pfizer (Agouron), overcomes the limitations of transition-metal catalyzed hydrogenation.
Core Reaction Pathway
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Precursor Synthesis: Condensation of 4-fluorobenzaldehyde with N,N-dimethylglycine methyl ester (or hydantoin derivatives) followed by hydrolysis yields the keto-acid: 3-(4-fluorophenyl)-2-oxopropanoic acid .
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Enzymatic Reduction: The keto-acid is reduced to the (R)-hydroxy acid by D-Lactate Dehydrogenase (D-LDH) .
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Cofactor Recycling: The expensive cofactor NADH is regenerated in situ using Formate Dehydrogenase (FDH) and sodium formate.
Experimental Workflow (Bench Scale)
Reagents:
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Substrate: 3-(4-Fluorophenyl)-2-oxopropanoic acid (100 mM)
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Enzyme 1: D-Lactate Dehydrogenase (D-LDH) from Staphylococcus epidermidis (approx. 2000 U/L)
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Enzyme 2: Formate Dehydrogenase (FDH) from Candida boidinii (approx. 2000 U/L)
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Cofactor: NAD+ (1 mM catalytic load)
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Co-substrate: Sodium Formate (150 mM)
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Buffer: Potassium Phosphate (100 mM, pH 7.0)
Protocol:
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Preparation: Dissolve sodium formate and NAD+ in phosphate buffer. Degas the solution to remove oxygen (prevents enzyme oxidation).
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Initiation: Add the keto-acid substrate and adjust pH to 7.0 using 1M NaOH. Add D-LDH and FDH enzymes.[1]
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Incubation: Agitate gently at 30°C. Monitor pH and maintain at 7.0 using an autotitrator (reaction consumes protons/formate produces CO2, but pH drift must be controlled).
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Completion: Monitor reaction progress via HPLC. Conversion typically reaches >98% within 24 hours.
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Workup: Acidify the reaction mixture to pH 2.0 with 6M HCl to quench enzymes and protonate the product.
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Extraction: Extract 3x with Ethyl Acetate. Dry combined organic layers over MgSO
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Purification: Concentrate in vacuo. Recrystallize from Isopropyl Acetate/Heptane to yield white crystals.
Process Visualization
Figure 1: Chemoenzymatic cascade for the synthesis of CAS 124980-94-5, utilizing cofactor recycling to ensure economic viability.
Analytical Quality Control
Ensuring the optical purity of the (R)-isomer is critical, as the (S)-isomer may be inactive or inhibitory in the final drug application.
Chiral HPLC Method
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Column: Daicel Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose derivative coated on silica).
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Mobile Phase: Hexane : Isopropanol : Trifluoroacetic Acid (90 : 10 : 0.1).
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Note: The addition of TFA is crucial to suppress ionization of the carboxylic acid, ensuring sharp peak shapes.
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Flow Rate: 1.0 mL/min.
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Detection: UV @ 210 nm or 254 nm.
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Temperature: 25°C.
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Expected Retention: The (R)-enantiomer typically elutes second on AD-H columns (verify with racemic standard).
Purity Calculation
Figure 2: Analytical workflow for determining enantiomeric purity.
Handling & Safety Protocols
While specific toxicological data for this intermediate is limited, it should be handled with the standard precautions for fluorinated organic acids .
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Hazard Classification (GHS):
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Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[2]
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Serious Eye Damage/Irritation: Category 1 or 2A (Causes serious eye irritation/damage).
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STOT-SE: Category 3 (May cause respiratory irritation).
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Personal Protective Equipment (PPE):
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Eyes: Chemical safety goggles.[3] Face shield recommended if handling large quantities of powder.
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Skin: Nitrile gloves (0.11 mm thickness minimum).
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Respiratory: N95 dust mask or P100 respirator during weighing/transferring to prevent inhalation of fines.
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Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent moisture absorption and potential racemization over long periods, though the compound is generally stable.
References
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Tao, J., & McGee, K. (2002). Development of a Continuous Enzymatic Process for the Preparation of (R)-3-(4-Fluorophenyl)-2-hydroxy Propionic Acid. Organic Process Research & Development , 6(4), 520–524.
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Patick, A. K., et al. (1999).[4] In vitro antiviral activity of AG7088, a potent inhibitor of human rhinovirus 3C protease. Antimicrobial Agents and Chemotherapy , 43(10), 2444–2450.[4] [4]
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Dragovich, P. S., et al. (1999).[4] Structure-Based Design, Synthesis, and Biological Evaluation of Irreversible Human Rhinovirus 3C Protease Inhibitors. Journal of Medicinal Chemistry , 42(7), 1203–1212.
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Gröger, H., et al. (2012). Enantioselective synthesis of α-hydroxy carboxylic acids. Beilstein Journal of Organic Chemistry , 8, 252–260.
